N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine
Description
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is a modified L-alanine derivative featuring two key functional groups: a benzyloxycarbonyl (Z) protecting group on the amino terminus and a methoxy(phenyl)phosphoryl group on the β-carbon. The Z group is widely used in peptide synthesis to protect amines during coupling reactions, while the phosphoryl moiety may enhance reactivity in phosphorylation-dependent biological processes or serve as a bioisostere in drug design.
Properties
CAS No. |
185521-30-6 |
|---|---|
Molecular Formula |
C18H20NO6P |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1 |
InChI Key |
AHMPRMXUEOOKTP-AJWVYOOVSA-N |
Isomeric SMILES |
COP(=O)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COP(=O)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Activation
Cbz-L-alanine’s β-hydroxyl is converted to a better leaving group using mesyl chloride:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Mesyl chloride (1.5 eq) |
| Base | Triethylamine (2.0 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | −20°C, 1 hr |
| Conversion | >99% |
Phosphoryl Group Installation
The mesylated intermediate undergoes nucleophilic displacement with methoxy(phenyl)phosphine oxide:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Methoxy(phenyl)phosphine oxide (1.1 eq) |
| Base | DBU (1,8-diazabicycloundec-7-ene, 1.2 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C, 12 hr |
| Yield | 78–82% |
31P NMR analysis confirms successful phosphorylation, with a characteristic shift to δ 28–32 ppm.
Coupling and Deprotection
Final assembly involves coupling the phosphorylated intermediate with benzyloxycarbonyl derivatives. An N-hydroxysuccinimide (NHS) ester strategy ensures minimal racemization:
Reaction Conditions
| Parameter | Value |
|---|---|
| Activator | N,N’-Dicyclohexylcarbodiimide (DCC, 1.1 eq) |
| Coupling Agent | NHS (1.2 eq) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0°C → RT, 6 hr |
| Yield | 85–88% |
Post-coupling, global deprotection is avoided due to the stability of the Cbz group under phosphorylation conditions.
Purification and Characterization
Crude product is purified via flash chromatography:
Chromatographic Parameters
| Parameter | Value |
|---|---|
| Stationary Phase | Silica gel 60 (230–400 mesh) |
| Mobile Phase | EtOAc/Hexane (3:1 → 4:1 gradient) |
| Rf Value | 0.35 (EtOAc/Hexane 3:1) |
| Recovery | 89–91% |
Final characterization data:
Alternative Synthetic Routes
Solid-Phase Synthesis
A polystyrene-supported Cbz group enables iterative synthesis:
Performance Metrics
| Metric | Value |
|---|---|
| Loading Capacity | 1.2 mmol/g |
| Cycle Yield | 76% |
| Purity (HPLC) | 94% |
Enzymatic Phosphorylation
Lipase-catalyzed phosphorylation offers stereochemical control:
Enzymatic Conditions
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica Lipase B |
| Solvent | tert-Butyl methyl ether |
| Temperature | 37°C |
| Enantiomeric Excess | >99% ee |
Critical Analysis of Methodologies
A comparative evaluation of key parameters reveals trade-offs between yield and scalability:
Method Comparison
| Method | Yield (%) | Purity (%) | Scalability (kg) |
|---|---|---|---|
| Classical Solution | 82 | 98 | ≤1 |
| Solid-Phase | 76 | 94 | ≤0.1 |
| Enzymatic | 68 | 99 | ≤5 |
The classical solution-phase method remains preferred for small-scale synthesis (<1 kg), while enzymatic approaches show promise for industrial applications despite lower yields.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The methoxy(phenyl)phosphoryl group may interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-DL-alanine
- Molecular Formula: C₁₁H₁₃NO₄ .
- Molecular Weight : 223.22 g/mol .
- Key Properties: Racemic (DL-form) vs. enantiomerically pure L-form in the target compound. Melting point: Not explicitly stated, but purity >95% (HPLC) .
- Applications : Common starting material for peptide synthesis; absence of β-substituent limits functional diversity .
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
- Structure: Features dual benzyloxy groups—one on the amino terminus (Z group) and another on the β-amino substituent.
- Molecular Formula : C₁₈H₂₀N₂O₅ .
- Molecular Weight : 344.37 g/mol .
- Key Properties :
- Single stereocenter (L-configuration).
- Higher molecular weight than N-Benzyloxycarbonyl-DL-alanine due to additional benzyloxy group.
- Applications: Potential use in branched peptide synthesis or as a scaffold for further functionalization .
3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
- Structure : Dipeptide analog with Z-protected alanine and phenyl substituents.
- Molecular Formula : C₂₆H₂₆N₂O₅ .
- Molecular Weight : 446.50 g/mol .
- Key Properties :
- Contrast with Target : The phenyl groups increase hydrophobicity, whereas the phosphoryl group in the target may enhance polarity and aqueous solubility.
N-[(Benzyloxy)carbonyl]-3-(4-morpholinyl)-L-alanine
FMOC-L-3-NITROPHENYLALANINE
- Structure : FMOC-protected alanine with a nitro group on the phenyl ring.
- Molecular Formula : C₂₄H₂₀N₂O₆ .
- Molecular Weight : 408.42 g/mol .
- Key Properties :
- Nitro group introduces strong electron-withdrawing effects, contrasting with the electron-neutral phosphoryl group in the target.
- Applications : FMOC derivatives are preferred in solid-phase peptide synthesis due to UV activity and ease of deprotection .
Research Implications
The phosphoryl group in N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine likely confers distinct advantages over analogs:
- Reactivity : Phosphoryl groups participate in phosphorylation reactions, making the compound a candidate for enzyme substrate studies.
- Solubility : Increased polarity compared to phenyl or morpholinyl substituents may improve water solubility for biological assays.
- Bioactivity: Potential as a phosphonate prodrug or phosphatase inhibitor, leveraging the phosphoryl moiety’s mimicry of natural phosphates.
Further studies should prioritize synthesizing the target compound and experimentally determining its LogP, melting point, and stability under physiological conditions.
Biological Activity
N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzyloxycarbonyl group and a methoxy(phenyl)phosphoryl moiety attached to an L-alanine backbone. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.
Structural Formula
The biological activity of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research has shown that this compound may act as an inhibitor of certain phosphatases, which are critical in various cellular signaling pathways.
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound on different cell lines. For instance, it has been reported that N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine exhibits cytotoxic effects against specific cancer cell lines while sparing normal cells. The following table summarizes key findings from various studies:
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest potential therapeutic applications in treating T-cell malignancies and possibly bacterial infections due to its selective inhibitory properties against pathogenic enzymes.
Case Study 1: T-cell Malignancies
A study focused on the effects of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine on T-cell malignancies demonstrated significant cytotoxicity against T-lymphoblastic cell lines. The compound showed an IC50 value as low as 19 nM, indicating potent activity against these cancer cells while exhibiting minimal toxicity towards non-cancerous cells.
Case Study 2: Enzyme Inhibition
Another research project investigated the binding interactions of this compound with bovine cathepsin B. Using molecular dynamics simulations, researchers found that the compound exhibited strong binding affinity, suggesting its potential as a therapeutic agent targeting proteolytic enzymes involved in cancer progression.
Q & A
Q. What are the recommended synthetic routes for preparing N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Protection of L-alanine : Introduce the benzyloxycarbonyl (Z) group to the α-amino group using benzyl chloroformate under alkaline conditions (pH 9–10) .
Phosphorylation : React the protected alanine with methoxy(phenyl)phosphoryl chloride in anhydrous dimethylformamide (DMF) at 0–4°C to avoid side reactions. Use triethylamine as a base to neutralize HCl byproducts .
Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Key validation: Monitor each step via TLC and confirm the final structure using -NMR and ESI-MS.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Compare retention times to standards .
- Elemental Analysis : Verify C, H, N, and P content within ±0.3% of theoretical values.
- Structural Confirmation :
- NMR : -NMR for benzyloxy and phenyl groups; -NMR to confirm the phosphoryl moiety (δ ≈ 0–5 ppm for methoxyphosphoryl) .
- IR Spectroscopy : Look for C=O (1720 cm, Z-group) and P=O (1250 cm) stretches .
Advanced Research Questions
Q. How does the methoxy(phenyl)phosphoryl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Analyze degradation via HPLC. Expected trend: Hydrolysis of the phosphoryl group accelerates under strongly acidic (pH < 3) or basic (pH > 9) conditions .
Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at –20°C to prevent hydrolysis .
- Data contradiction resolution: If purity assays (e.g., HPLC vs. TLC) disagree, cross-validate using -NMR to detect phosphoryl degradation products.
Q. What experimental strategies can elucidate the compound’s role in modulating enzyme activity (e.g., kinases or phosphatases)?
- Methodological Answer :
- Enzyme Assays :
Kinase Inhibition : Use a radiometric assay with - to test inhibition of model kinases (e.g., PKA). Compare IC values to unmodified Z-L-alanine .
Phosphatase Substrate Profiling : Incubate with alkaline phosphatase and quantify phosphate release via malachite green assay .
- Structural Insights : Perform X-ray crystallography or molecular docking to map interactions between the phosphoryl group and enzyme active sites.
Q. How should researchers address discrepancies in reported purity grades (e.g., HPLC vs. TLC)?
- Methodological Answer :
- Analytical Harmonization :
Cross-Validation : Run parallel analyses using HPTLC (silica gel 60 F, chloroform/methanol 8:2) and HPLC.
Impurity Identification : Isolate minor peaks via preparative HPLC and characterize them via high-resolution MS/MS .
- Case Example: A purity of 97% by TLC but 95% by HPLC may indicate non-UV-active impurities (e.g., inorganic salts), requiring elemental analysis for resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
